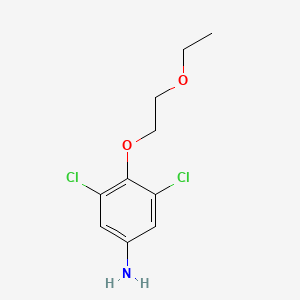
3,5-Dichloro-4-(2-ethoxyethoxy)aniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,5-Dichloro-4-(2-ethoxyethoxy)aniline is a chemical compound that belongs to the class of dichloroanilines. It consists of an aniline ring substituted with two chlorine atoms and an ethoxyethoxy group. This compound is used in various industrial applications, including the production of dyes and herbicides .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Dichloro-4-(2-ethoxyethoxy)aniline typically involves the chlorination of aniline derivatives. One common method starts with 3,5-dichloronitrobenzene, which undergoes catalytic hydrogenation and Bamberger rearrangement to form the desired product . This method is efficient and avoids the large amount of waste acid from traditional reactions such as diazotization, hydrolysis, and nitration .
Industrial Production Methods
Industrial production of this compound often involves continuous synthesis processes using fixed bed microreactors. This method allows for high efficiency and scalability, making it suitable for large-scale production .
Analyse Des Réactions Chimiques
Types of Reactions
3,5-Dichloro-4-(2-ethoxyethoxy)aniline undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Catalytic hydrogenation is a common method for reducing nitro groups to amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts.
Substitution: Halogenating agents, nitrating agents, and sulfonating agents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of quinones, while reduction typically yields amines .
Applications De Recherche Scientifique
3,5-Dichloro-4-(2-ethoxyethoxy)aniline has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential effects on biological systems and its role in biochemical pathways.
Medicine: Investigated for its potential use in pharmaceuticals and as a precursor for drug development.
Industry: Utilized in the production of dyes, herbicides, and other industrial chemicals
Mécanisme D'action
The mechanism of action of 3,5-Dichloro-4-(2-ethoxyethoxy)aniline involves its interaction with molecular targets and pathways in biological systems. The compound can undergo electrophilic aromatic substitution reactions, where it acts as an electrophile and reacts with nucleophiles in the target molecules . This interaction can lead to various biochemical effects, depending on the specific molecular targets involved.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2,3-Dichloroaniline
- 2,4-Dichloroaniline
- 2,5-Dichloroaniline
- 2,6-Dichloroaniline
- 3,4-Dichloroaniline
- 3,5-Dichloroaniline
Uniqueness
3,5-Dichloro-4-(2-ethoxyethoxy)aniline is unique due to the presence of the ethoxyethoxy group, which imparts distinct chemical properties and reactivity compared to other dichloroanilines. This unique structure allows it to be used in specific applications where other dichloroanilines may not be suitable .
Propriétés
Numéro CAS |
96404-81-8 |
|---|---|
Formule moléculaire |
C10H13Cl2NO2 |
Poids moléculaire |
250.12 g/mol |
Nom IUPAC |
3,5-dichloro-4-(2-ethoxyethoxy)aniline |
InChI |
InChI=1S/C10H13Cl2NO2/c1-2-14-3-4-15-10-8(11)5-7(13)6-9(10)12/h5-6H,2-4,13H2,1H3 |
Clé InChI |
PQJNLEDYOUFVOE-UHFFFAOYSA-N |
SMILES canonique |
CCOCCOC1=C(C=C(C=C1Cl)N)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Bis{4-[(naphthalen-1-yl)oxy]phenyl}methanone](/img/structure/B14338645.png)
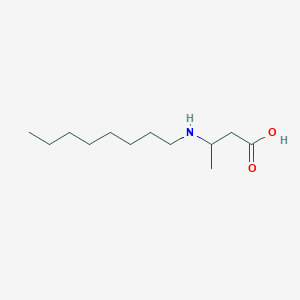


![2-[(Cyclohex-2-en-1-yl)oxy]ethyl 3-oxobutanoate](/img/structure/B14338681.png)

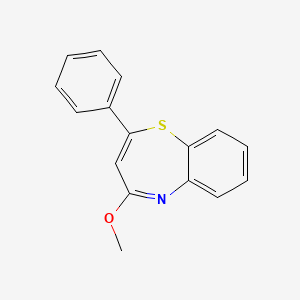
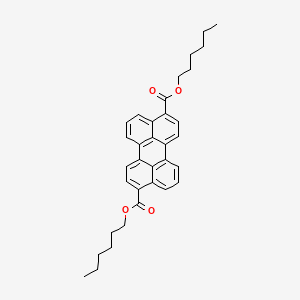
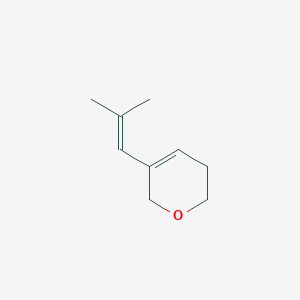

![1,1'-[1,2-Bis(4-chlorophenyl)ethene-1,2-diyl]dibenzene](/img/structure/B14338716.png)
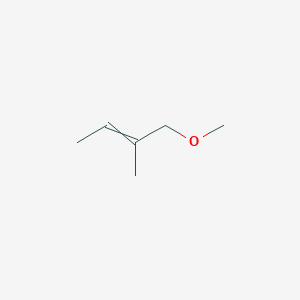
![Benzene, 1-[(phenylmethyl)thio]-4-(trifluoromethyl)-](/img/structure/B14338729.png)
